molecular formula C26H23N3O2 B10956079 N-(4-carbamoylphenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B10956079
M. Wt: 409.5 g/mol
InChI Key: NHPKHSFBCLTUIK-UHFFFAOYSA-N
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Description

N-[4-(AMINOCARBONYL)PHENYL]-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with phenyl and isopropyl substituents

Preparation Methods

The synthesis of N-[4-(AMINOCARBONYL)PHENYL]-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Phenyl and Isopropyl Groups: The phenyl and isopropyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative of the quinoline and the amine group of the phenyl compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[4-(AMINOCARBONYL)PHENYL]-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(AMINOCARBONYL)PHENYL]-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(AMINOCARBONYL)PHENYL]-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-[4-(AMINOCARBONYL)PHENYL]-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-[4-(AMINOCARBONYL)PHENYL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE: This compound has a methoxy group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.

    N-[4-(AMINOCARBONYL)PHENYL]-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXAMIDE: The presence of a chloro group can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of N-[4-(AMINOCARBONYL)PHENYL]-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O2/c1-16(2)17-7-9-18(10-8-17)24-15-22(21-5-3-4-6-23(21)29-24)26(31)28-20-13-11-19(12-14-20)25(27)30/h3-16H,1-2H3,(H2,27,30)(H,28,31)

InChI Key

NHPKHSFBCLTUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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